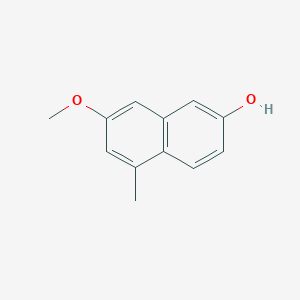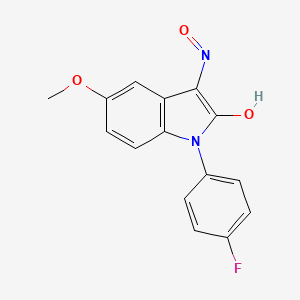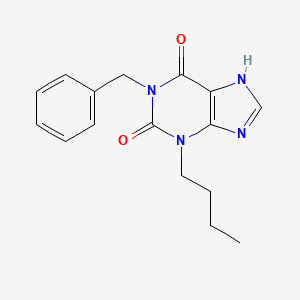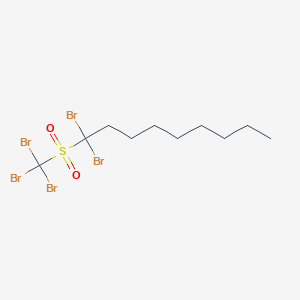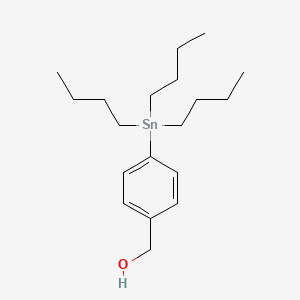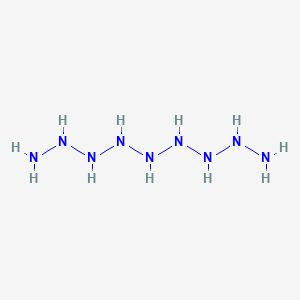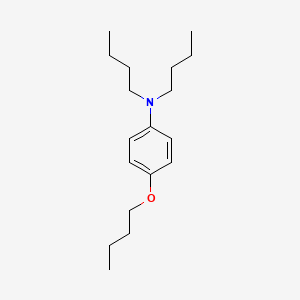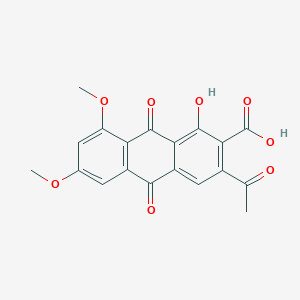
3-Acetyl-1-hydroxy-6,8-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-1-hydroxy-6,8-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid is a complex organic compound with a unique structure that includes multiple functional groups such as acetyl, hydroxy, methoxy, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-hydroxy-6,8-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the acetylation of a hydroxy-anthracene derivative, followed by methoxylation and oxidation reactions. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) for the Friedel-Crafts acylation and strong oxidizing agents like potassium permanganate (KMnO4) for the oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-1-hydroxy-6,8-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Aluminum chloride (AlCl3), sulfuric acid (H2SO4)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl groups results in alcohols .
Scientific Research Applications
3-Acetyl-1-hydroxy-6,8-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-1-hydroxy-6,8-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-3,4-dimethoxy-10-methylacridin-9(10H)-one: Shares similar functional groups but differs in the core structure.
3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-2-anthracenecarboxylic acid: Similar anthracene derivative with different substituents.
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
128502-98-7 |
|---|---|
Molecular Formula |
C19H14O8 |
Molecular Weight |
370.3 g/mol |
IUPAC Name |
3-acetyl-1-hydroxy-6,8-dimethoxy-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C19H14O8/c1-7(20)9-6-11-14(18(23)15(9)19(24)25)17(22)13-10(16(11)21)4-8(26-2)5-12(13)27-3/h4-6,23H,1-3H3,(H,24,25) |
InChI Key |
SDAQJZPLALEKQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C2C(=C1)C(=O)C3=C(C2=O)C(=CC(=C3)OC)OC)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


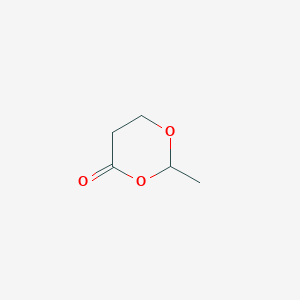

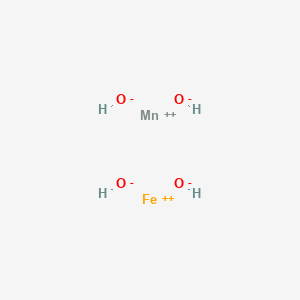
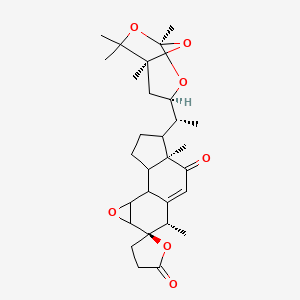

![Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, (3R, 5R)](/img/structure/B14283321.png)
![1-Hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B14283325.png)
